molecular formula C17H15N3O4S B14948331 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No.: B14948331
M. Wt: 357.4 g/mol
InChI Key: ZTWANWMKIMKGEY-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science due to their diverse biological and physiological functions . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various scientific research applications.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide

InChI

InChI=1S/C17H15N3O4S/c1-10-7-11(5-6-14(10)20(22)23)24-9-16(21)19-17-13(8-18)12-3-2-4-15(12)25-17/h5-7H,2-4,9H2,1H3,(H,19,21)

InChI Key

ZTWANWMKIMKGEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common synthetic route involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE can be compared with other thiophene derivatives, such as:

The uniqueness of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(3-METHYL-4-NITROPHENOXY)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

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